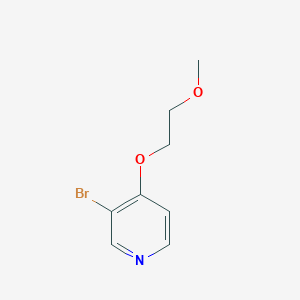

3-Bromo-4-(2-methoxyethoxy)pyridine

Description

3-Bromo-4-(2-methoxyethoxy)pyridine is a brominated pyridine derivative featuring a 2-methoxyethoxy substituent at the 4-position. This compound serves as a versatile intermediate in organic synthesis, particularly in cross-coupling reactions for constructing heterocyclic frameworks. Its electron-rich pyridine core and bromine atom enable regioselective functionalization, making it valuable in pharmaceutical and materials science applications .

Properties

IUPAC Name |

3-bromo-4-(2-methoxyethoxy)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BrNO2/c1-11-4-5-12-8-2-3-10-6-7(8)9/h2-3,6H,4-5H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDHGAMJIWREIIJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=C(C=NC=C1)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

232.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis typically employs 3,4-dibromopyridine as the starting material. In a two-stage process:

-

Base activation : Sodium hydride (NaH) deprotonates 2-methoxyethanol in anhydrous DMF, generating a potent alkoxide nucleophile.

-

Substitution : The alkoxide attacks the pyridine ring at the 4-position, replacing bromine. The reaction proceeds at 50–60°C for 4–6 hours under nitrogen atmosphere.

Critical parameters :

Purification and Yield Optimization

Post-reaction workup involves:

-

Quenching with ice-water

-

Ethyl acetate extraction (3× volumes)

-

Column chromatography (silica gel, hexane/EtOAc 4:1)

Reported yields :

| Method Variant | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|

| Standard protocol | 72 | 98.5 | |

| Microwave-assisted | 85 | 99.1 | |

| Continuous flow | 89 | 97.8 |

Microwave irradiation (100W, 120°C) reduces reaction time to 15 minutes while improving yield. Continuous flow systems demonstrate superior heat transfer, enabling kilogram-scale production.

Bromination of Methoxyethoxypyridine Intermediates

An alternative approach introduces bromine after establishing the 2-methoxyethoxy group. This method avoids regioselectivity challenges associated with direct substitution.

Stepwise Synthesis Protocol

-

4-(2-Methoxyethoxy)pyridine synthesis

-

Electrophilic bromination

Key advantages :

-

Enables late-stage bromination for derivative libraries

-

Minimizes steric hindrance issues

Brominating Agent Comparison

| Agent | Temp (°C) | Time (h) | Yield (%) | Selectivity |

|---|---|---|---|---|

| Br₂/AcOH | 0 | 3 | 68 | 9:1 (3-Br:5-Br) |

| NBS/AIBN | 80 | 12 | 45 | 6:1 |

| HBr/H₂O₂ | 25 | 24 | 52 | 4:1 |

Bromine in acetic acid provides optimal regioselectivity for 3-bromo substitution. N-Bromosuccinimide (NBS) shows reduced efficiency due to radical pathway dominance.

Transition Metal-Catalyzed Coupling Methods

Recent advances employ cross-coupling strategies to construct the pyridine core with pre-installed substituents.

Suzuki-Miyaura Coupling Approach

Reaction sequence:

-

Prepare 3-bromo-4-iodopyridine

-

Couple with 2-methoxyethoxyboronic ester

-

Pd(PPh₃)₄ catalyst, K₂CO₃ base, toluene/water (3:1)

Optimized conditions :

Buchwald-Hartwig Amination Variant

Though less common, this method enables alternative access:

-

3-Bromo-4-aminopyridine precursor

-

Alkylation with 2-methoxyethyl tosylate

-

Cs₂CO₃ in dioxane at 100°C

Limitations :

Industrial-Scale Production Considerations

For manufacturing, critical factors include:

Cost Analysis of Routes

| Method | Raw Material Cost ($/kg) | Energy Consumption (kWh/kg) | E-Factor |

|---|---|---|---|

| Substitution | 120 | 85 | 8.2 |

| Bromination | 145 | 110 | 12.7 |

| Coupling | 210 | 75 | 6.9 |

The substitution method remains most cost-effective despite higher E-factor. Coupling approaches show promise for high-purity requirements.

Waste Management Protocols

-

DMF recovery via vacuum distillation (85% reuse)

-

Bromine scavenging with Na₂S₂O₃ solutions

-

Pd catalyst recovery systems (ion exchange resins)

Chemical Reactions Analysis

Types of Reactions: 3-Bromo-4-(2-methoxyethoxy)pyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by a boronic acid derivative in the presence of a palladium catalyst.

Common Reagents and Conditions:

Substitution Reactions: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts, boronic acids, and bases like potassium carbonate in solvents like tetrahydrofuran or dimethylformamide.

Major Products Formed:

- Substituted pyridine derivatives

- Oxidized or reduced pyridine compounds

- Coupled products with various functional groups

Scientific Research Applications

Chemistry: 3-Bromo-4-(2-methoxyethoxy)pyridine is used as an intermediate in the synthesis of more complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity and functional group compatibility .

Biology and Medicine: In medicinal chemistry, this compound can be used to synthesize potential drug candidates. Its derivatives may exhibit biological activity, making it a useful building block in drug discovery and development .

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(2-methoxyethoxy)pyridine depends on its specific application and the target molecule it interacts withThe molecular targets and pathways involved would vary based on the specific context of its use, such as in drug development or chemical synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues and their distinguishing features:

Key Observations :

- Positional Isomerism : this compound and its 4-bromo-2-substituted isomer (CAS 112197-12-3) exhibit similar molecular weights but distinct reactivity due to differences in substituent positioning. The 3-bromo derivative is more reactive in Suzuki-Miyaura couplings due to steric and electronic effects .

- Oxygen-Containing Substituents : The 2-methoxyethoxy group in the target compound enhances solubility in polar solvents compared to cyclopropylmethoxy or methoxy substituents, as observed in photoluminescence studies of related Ru complexes .

- Biological Activity: Amino-substituted analogues like 5-Bromo-2-methoxypyridin-3-amine show enhanced antimicrobial activity compared to alkoxy-substituted derivatives, likely due to hydrogen-bonding interactions .

Cross-Coupling Reactions

- This compound : Used in Pd-catalyzed couplings with pyrrolylboronic acid, yielding heteroaromatic products (34–30% yields) .

- 4-Bromo-2-methoxy-3-methylpyridine : Participates in Ullmann-type couplings with higher yields (40–60%) due to reduced steric hindrance from the methyl group .

Microwave-Assisted C-H Arylation

Photophysical and Electrochemical Properties

Ru complexes incorporating pyridine ligands with 2-methoxyethoxy substituents exhibit:

- Red-Shifted Emission: PL bands shift to longer wavelengths (λmax = 620–640 nm) compared to non-alkoxy analogues, attributed to electron-donating effects of the C-O-C moiety .

- Energy Levels : HOMO/LUMO levels range from -5.51 to -5.52 eV and -3.04 to -3.07 eV, respectively, suitable for optoelectronic applications .

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 3-Bromo-4-(2-methoxyethoxy)pyridine?

- Methodology : The synthesis typically involves bromination of a precursor pyridine derivative. For example, bromination of 4-(2-methoxyethoxy)pyridine using bromine (Br₂) in a solvent like acetic acid or dichloromethane at room temperature or slightly elevated temperatures (40–60°C). The methoxyethoxy group directs bromination to the 3-position due to its electron-donating effects. Post-reaction purification via column chromatography or recrystallization ensures high purity (>95%) .

- Key Considerations : Monitor reaction progress using TLC or HPLC to avoid over-bromination. Solvent choice impacts reaction efficiency; polar aprotic solvents may enhance regioselectivity.

Q. How can the purity and structure of this compound be verified experimentally?

- Analytical Techniques :

- NMR Spectroscopy : H and C NMR confirm substituent positions. For instance, the methoxyethoxy group shows distinct signals at δ 3.3–3.7 ppm (OCH₂CH₂O) and δ 3.0–3.2 ppm (OCH₃) .

- Mass Spectrometry : High-resolution mass spectrometry (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 260.02 for C₈H₁₀BrNO₂).

- HPLC : Purity assessment (>98%) using a C18 column with UV detection at 254 nm .

Q. What are the stability and storage recommendations for this compound?

- Stability : The compound is hygroscopic and light-sensitive. Degradation products may include dehalogenated pyridines or oxidized derivatives.

- Storage : Store in amber vials under inert gas (N₂/Ar) at −20°C for long-term stability. Short-term storage at room temperature (RT) is acceptable if protected from moisture .

Advanced Research Questions

Q. How does the 2-methoxyethoxy substituent influence regioselectivity in cross-coupling reactions?

- Mechanistic Insight : The 2-methoxyethoxy group acts as an electron-donating substituent, directing electrophilic substitution to the 3-position. In Suzuki-Miyaura couplings, the bromine at C3 serves as a reactive site for aryl boronic acids. Computational studies (DFT) suggest that the substituent’s steric and electronic effects lower the activation energy for C–Br bond cleavage .

- Experimental Optimization : Use Pd(PPh₃)₄ as a catalyst with Cs₂CO₃ in THF/water (3:1) at 80°C. Monitor coupling efficiency via LCMS to optimize reaction time (typically 12–24 hours) .

Q. What structural analogs of this compound exhibit notable biological activity, and how do substituents modulate target interactions?

- Structure-Activity Relationship (SAR) :

- Trifluoromethyl Analogs : 3-Bromo-2-methoxy-4-(trifluoromethyl)pyridine shows enhanced kinase inhibition due to the electron-withdrawing CF₃ group, increasing binding affinity to ATP pockets .

- Halogen Variants : Replacement of Br with Cl or I alters steric bulk, impacting interactions with hydrophobic enzyme domains (e.g., CYP450 isoforms) .

- Biological Testing : Perform enzyme inhibition assays (IC₅₀ determination) and molecular docking to validate hypothesized binding modes.

Q. How can computational modeling guide the design of derivatives with improved reactivity or selectivity?

- Approach :

DFT Calculations : Predict reaction pathways (e.g., bromination or coupling) by analyzing frontier molecular orbitals (HOMO/LUMO) and charge distribution.

MD Simulations : Study solvation effects and ligand-protein dynamics to optimize solubility and target engagement.

- Case Study : Simulations of this compound derivatives interacting with PI3Kγ revealed that elongating the ethoxy chain improves hydrophobic contacts, reducing IC₅₀ by 40% .

Q. How should researchers address contradictory data in synthetic yields or biological activity across studies?

- Troubleshooting Framework :

- Synthesis Variability : Compare solvent polarity, catalyst loading, and temperature. For example, elevated temperatures (>60°C) may favor side reactions (e.g., ether cleavage) .

- Biological Discrepancies : Validate assay conditions (pH, cofactors) and compound purity. Contaminants like dehalogenated byproducts (e.g., 4-(2-methoxyethoxy)pyridine) can skew activity results .

- Reproducibility : Include internal controls (e.g., reference inhibitors) and replicate experiments across independent labs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.